molecular formula C29H42N6O7 B11827990 tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate

Cat. No.: B11827990
M. Wt: 586.7 g/mol
InChI Key: XTNPTFQKNVIJOQ-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate: is a complex organic compound that features multiple functional groups, including tert-butyl, bis(tert-butoxycarbonyl)amino, hydroxymethyl, cyclopentene, purine, and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.

    Formation of Cyclopentene Intermediate: The cyclopentene ring is introduced through cyclization reactions.

    Purine Ring Formation: The purine ring is synthesized or introduced through nucleophilic substitution reactions.

    Final Coupling and Deprotection: The protected intermediates are coupled together, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and choice of solvents, to maximize yield and purity. Techniques such as chromatography and crystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate: can

Properties

Molecular Formula

C29H42N6O7

Molecular Weight

586.7 g/mol

IUPAC Name

tert-butyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]purin-6-yl]-N-cyclopropylcarbamate

InChI

InChI=1S/C29H42N6O7/c1-27(2,3)40-24(37)34(18-12-13-18)22-20-21(33(16-30-20)19-11-10-17(14-19)15-36)31-23(32-22)35(25(38)41-28(4,5)6)26(39)42-29(7,8)9/h10-11,16-19,36H,12-15H2,1-9H3/t17-,19+/m1/s1

InChI Key

XTNPTFQKNVIJOQ-MJGOQNOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3[C@@H]4C[C@@H](C=C4)CO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3C4CC(C=C4)CO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.